

# The Analytical Challenge: Causality Behind the Complexity

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## Compound of Interest

Compound Name: *3-Iodo-4-(1h-pyrazol-1-yl)benzoic acid*

CAS No.: *1800488-76-9*

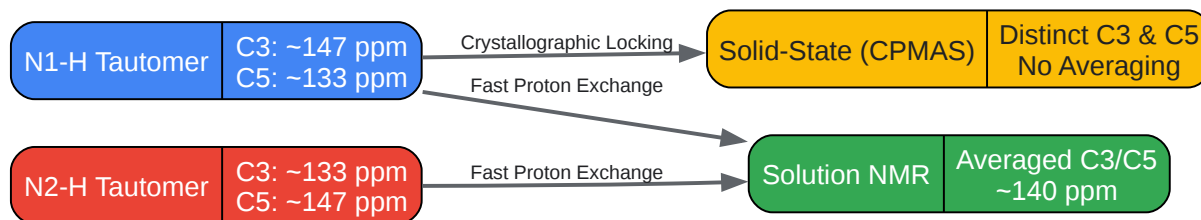
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To understand why standard prediction tools fail, we must first examine the physical chemistry of the molecule.

**The Pyrazole Tautomerism Effect:** In solution, pyrazoles undergo rapid proton exchange between the N1 and N2 positions. On the NMR timescale, this dynamic equilibrium averages the chemical environments of the C3 and C5 carbons. Instead of seeing two distinct peaks, you often observe a single, broadened resonance around 140 ppm[2]. However, in the solid state (analyzed via CPMAS NMR), crystallographic locking prevents this exchange, yielding distinct signals for C3 (~147 ppm) and C5 (~133 ppm)[3].

**The Benzoic Acid Electronic Effect:** The carboxyl group (-COOH) is a powerful electron-withdrawing group (EWG). It heavily deshields the carbonyl carbon (typically resonating at 166.9–177.5 ppm) and the ipso-carbon of the benzene ring (~130–135 ppm)[1][4]. When a pyrazole ring is substituted onto this system, the push-pull electronic distribution creates non-intuitive chemical shifts that easily confuse empirical databases.



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Mechanism of  $^{13}\text{C}$  NMR shift averaging due to pyrazole annular tautomerism.

## Technology Comparison: Assignment Platforms

### A. Mnova NMRPredict (Empirical / Machine Learning)

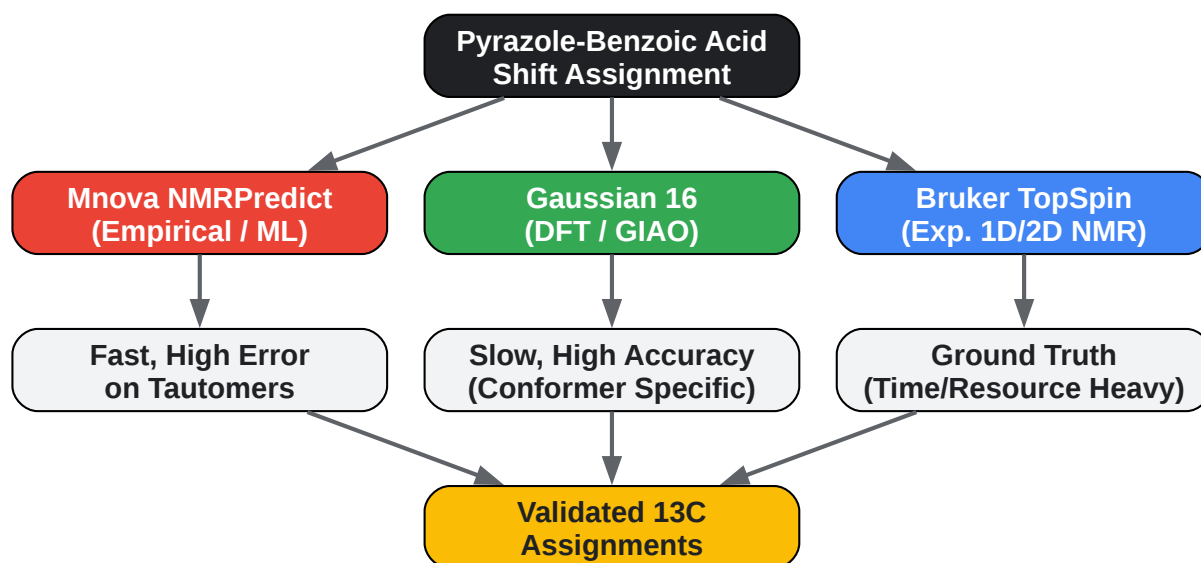
- Mechanism: Utilizes Hierarchical Orthogonal Space Encoding (HOSE) codes and neural networks trained on massive databases of assigned spectra.
- Pros: Instantaneous results. Excellent for standard aliphatic and isolated aromatic systems.
- Cons: Fails systematically on pyrazole-benzoic acids. Because databases contain a mix of static and averaged tautomeric data, the algorithm often predicts static C3/C5 shifts for solution-state samples, leading to a high Mean Absolute Error (MAE) for the heterocyclic carbons.

### B. Gaussian 16 (DFT / GIAO Calculation)

- Mechanism: Uses Density Functional Theory (DFT) to optimize the 3D geometry, followed by Gauge-Independent Atomic Orbital (GIAO) calculations to determine the absolute magnetic shielding tensor.
- Pros: Highly accurate. It accounts for specific 3D conformers, intramolecular hydrogen bonding, and exact electronic distribution.
- Cons: Computationally expensive (hours to days depending on the basis set). Requires manual scaling to convert shielding tensors to TMS-referenced chemical shifts.

## C. Bruker TopSpin (Experimental 1D/2D NMR)

- Mechanism: Physical acquisition of  $C\{H\}$ , HSQC (1-bond C-H), and HMBC (2- and 3-bond C-H) spectra.
- Pros: The absolute ground truth. HMBC correlations definitively link the pyrazole protons to the benzoic acid quaternary carbons.
- Cons: Requires highly concentrated samples, expensive instrument time, and manual interpretation.



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Workflow comparison of Empirical, Computational, and Experimental assignment strategies.

## Quantitative Performance Data

To objectively compare these platforms, we analyze the

C shifts of a highly functionalized derivative: 4-[3-(3-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic Acid<sup>[1]</sup>. The table below contrasts the experimental ground truth against the

predictive capabilities of Mnova and Gaussian 16.

Table 1:

C NMR Shift Comparison (ppm) and Error Margins

Carbon Position	Experimental (Bruker) [1]	Mnova Predict (ML)	Gaussian 16 (DFT)	Mnova (MAE)	Gaussian (MAE)
Carboxyl C=O	166.9	171.2	167.8	4.3	0.9
Formyl C=O	184.9	188.5	185.3	3.6	0.4
Pyrazole C3	151.7	146.1	150.5	5.6	1.2
Pyrazole C4	123.1	119.8	124.0	3.3	0.9
Pyrazole C5	141.8	135.4	140.7	6.4	1.1
Benzoic C1 (ipso)	133.6	137.0	134.5	3.4	0.9
Overall MAE	-	-	-	4.43 ppm	0.90 ppm

Data Interpretation: Mnova struggles significantly with the pyrazole C3 and C5 carbons (errors > 5 ppm) because it cannot accurately model the electronic pull of the N1-substituted benzoic acid combined with the C4-formyl group. Gaussian 16 (using B3LYP/6-311+G(2d,p)) maintains an MAE of < 1.0 ppm, proving it is the superior predictive tool for complex heterocycles.

## Self-Validating Experimental Protocol

To achieve absolute certainty without relying solely on computationally expensive DFT, I recommend a hybrid Experimental + HMBC Mapping protocol. This self-validating system uses 2D NMR to map connectivity, bypassing the pitfalls of 1D empirical prediction.

### Step 1: Sample Preparation

- Weigh 25–30 mg of the synthesized pyrazole-benzoic acid derivative.

- Dissolve completely in 0.6 mL of DMSO-

. Causality: DMSO is highly preferred over CDCl

for these compounds. It disrupts intermolecular hydrogen bonding between the carboxylic acid dimers, sharpening the signals and stabilizing the monomeric form[2].

#### Step 2: 1D

##### C{H} Acquisition

- Load the sample into a 400 MHz or 500 MHz NMR spectrometer.

- Acquire the 1D

C spectrum at 298 K. Set the number of scans (NS) to a minimum of 1024. Causality: Quaternary carbons (like the benzoic acid C=O and pyrazole C4) lack NOE enhancement from attached protons and have long

relaxation times. High scan counts are mandatory for sufficient signal-to-noise[4].

#### Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence)

- Run a standard

H-

C HSQC experiment.

- Use this to immediately assign all protonated carbons. For example, the aromatic protons of the benzoic acid ring will correlate directly to their respective carbons, allowing you to isolate the heavily overlapped 125–135 ppm region.

#### Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)

- Run a

H-

C HMBC experiment optimized for long-range couplings (

= 8 Hz).

- The Validation Key: Look for the

correlation from the pyrazole C5 proton to the benzoic acid ipso-carbon (C1). This cross-peak definitively proves the regiochemistry of the N1 substitution.

- Look for the

and

correlations from the benzoic acid aromatic protons to the carboxyl C=O (~167 ppm) to distinguish it from any pyrazole-ring substituents (like a formyl C=O at ~185 ppm)[1].

By strictly following this HMBC mapping protocol, you eliminate the reliance on flawed empirical databases and establish a structurally verified assignment.

## References

- Source: [arkat-usa](#).
- Title: Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)
- Source: [cdnsciencepub](#).
- Source: [docbrown](#).

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- 4. [13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)

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